molecular formula C18H15BrN2O B14447550 1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide CAS No. 74439-18-2

1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide

Cat. No.: B14447550
CAS No.: 74439-18-2
M. Wt: 355.2 g/mol
InChI Key: HRWTUEGOLKUMIL-UHFFFAOYSA-M
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Description

1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyrimidinium salt with a phenylethyl group and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide typically involves the reaction of 4-phenylpyrimidine with phenacyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • N-Phenacylpyridinium bromide

Uniqueness

1-(2-Oxo-2-phenylethyl)-4-phenylpyrimidin-1-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

74439-18-2

Molecular Formula

C18H15BrN2O

Molecular Weight

355.2 g/mol

IUPAC Name

1-phenyl-2-(4-phenylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C18H15N2O.BrH/c21-18(16-9-5-2-6-10-16)13-20-12-11-17(19-14-20)15-7-3-1-4-8-15;/h1-12,14H,13H2;1H/q+1;/p-1

InChI Key

HRWTUEGOLKUMIL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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